N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide
CAS No.: 896345-03-2
Cat. No.: VC11907192
Molecular Formula: C23H24N2O5S2
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896345-03-2 |
|---|---|
| Molecular Formula | C23H24N2O5S2 |
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
| Standard InChI | InChI=1S/C23H24N2O5S2/c1-16-9-11-18(12-10-16)32(28,29)21(20-8-5-13-31-20)15-25-23(27)22(26)24-14-17-6-3-4-7-19(17)30-2/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) |
| Standard InChI Key | QYPHSQXJRAEIPF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CS3 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CS3 |
Introduction
N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a sulfonyl moiety, and a thiophene ring. This compound is identified by the CAS number 896345-03-2 and has the molecular formula C23H24N2O5S2 .
Functional Groups
The compound features two distinct functional groups: an amide linkage and a sulfonamide component. These functional groups contribute to its potential biological activity and applications in medicinal chemistry.
Synthesis and Preparation
The synthesis of N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves multiple steps, although specific detailed procedures are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving appropriate precursors, such as amines and sulfonyl chlorides, in the presence of suitable catalysts or bases.
Interaction Studies
Understanding how N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide interacts with biological targets is crucial for assessing its potential therapeutic applications. Preliminary assessments might include in vitro studies and molecular docking simulations to predict its binding affinity to relevant enzymes or receptors.
Comparison with Similar Compounds
Several compounds share structural features with N'-[(2-methoxyphenyl)methyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide, such as other sulfonamides and amides. The unique combination of a methoxyphenyl moiety and a thiophene ring attached to a sulfonamide structure may enhance its biological activity compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume